(1H-咪唑-4-基)甲胺

描述

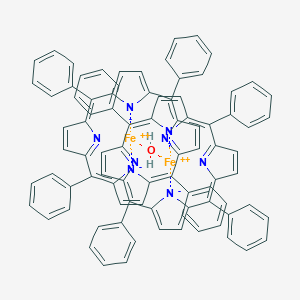

"(1H-Imidazol-4-YL)methanamine" is a chemical compound with the imidazole ring, which is known for its versatility in chemical reactions and its significance in pharmaceutical applications. Imidazole derivatives are crucial in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent reactions that yield substituted imidazopyrazines, demonstrating the nucleophilicity of the nitrogen atom of imidazoles. For example, one-pot three-component synthesis can produce imidazopyrazine derivatives in excellent yields, showcasing the robustness of this methodology (Galli et al., 2019).

Molecular Structure Analysis

The crystal structure of imidazole derivatives, such as (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines, reveals isomorphism, with significant twists in the molecule and the overall structure stabilized by weak intermolecular interactions. This demonstrates the critical role of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives can undergo a variety of chemical reactions, including the formation of Pt(II) complexes that exhibit significant cytotoxic activity in cancer cells, similar to cisplatin. This indicates the potential of imidazole derivatives in forming DNA adducts and inducing cell cycle arrest (Ferri et al., 2013).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility and crystalline nature, can be influenced by their molecular structure. The synthesis and characterization of specific compounds, like Schiff base derivatives, show that these compounds are crystalline in nature with triclinic structures, affecting their solubility and interaction with other molecules (Al‐Hakimi et al., 2020).

Chemical Properties Analysis

The chemical properties of "(1H-Imidazol-4-YL)methanamine" and its derivatives can vary significantly, with some displaying potent antibacterial and antifungal activities. The synthesis and antimicrobial evaluation of certain derivatives have shown a variable degree of activity, highlighting the potential of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

科学研究应用

咪唑并吡嗪的合成:加利等人(2019 年)描述了一种新颖的一锅多组分反应,用于合成取代的咪唑并吡嗪。在这里,1H-(咪唑-5-基)-N-取代甲胺与醛和异氰酸酯反应,表明其在有机合成中的效用以及在药物开发和材料科学中的潜在应用 (Galli et al., 2019).

苯并咪唑的新型恶二唑衍生物:维什瓦纳森和古鲁帕代亚(2014 年)合成了一系列新型 N-(1H-苯并[d]咪唑-2-基)甲基-5-[(杂)芳基-1,3,4-恶二唑-2 基]甲胺,表明它们在创建具有潜在治疗应用的新化学实体方面的潜力 (Vishwanathan & Gurupadayya, 2014).

癌症治疗中的细胞毒性:费里等人(2013 年)研究了(1-甲基-1H-咪唑-2-基)-甲胺及其在 Pt(II) 络合物中对人癌细胞系的细胞毒性作用。这项研究提供了对这些化合物在癌症治疗中潜在应用的见解,特别是作为顺铂等传统治疗方法的替代品 (Ferri et al., 2013).

抗菌和抗真菌活性:阿贾尼等人(2016 年)专注于合成和表征 2-烷基氨基苯并咪唑衍生物,包括 1H-苯并[d]咪唑-2-基)甲胺。这些化合物表现出显着的抗菌剂效力,表明它们在开发新的抗菌和抗真菌治疗方法中的潜力 (Ajani et al., 2016).

缓蚀:雅达夫等人(2015 年)研究了氨基酸化合物,包括 1-(1H-苯并[d]咪唑-2-基)-N-((呋喃-2-基)亚甲基)甲胺,作为酸性溶液中钢腐蚀的抑制剂。他们的研究突出了这些化合物在保护金属免受腐蚀方面的潜在工业应用 (Yadav et al., 2015).

作用机制

Target of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1H-Imidazol-4-YL)methanamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

未来方向

Imidazole has a broad range of chemical and biological properties . It is better known due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

属性

IUPAC Name |

1H-imidazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCYZPCWSYUWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496861 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Imidazol-4-YL)methanamine | |

CAS RN |

13400-46-9 | |

| Record name | 1-(1H-Imidazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)

![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)